molecular formula C9H10F3NO B1370866 2-(3-(Trifluoromethoxy)phenyl)ethanamine CAS No. 467461-10-5

2-(3-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B1370866
CAS No.: 467461-10-5
M. Wt: 205.18 g/mol
InChI Key: XOPVABPXMZJUBF-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethoxy)phenyl)ethanamine (CAS 467461-10-5) is a phenethylamine derivative with a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. Its molecular formula is C₉H₁₀F₃NO (molecular weight 205.18 g/mol), and it exhibits a boiling point of 210.6°C and a melting point of 81.2°C . The trifluoromethoxy group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and receptor-binding behavior. It has been investigated for its affinity to σ-receptors, particularly in studies involving neuropharmacological ligands .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPVABPXMZJUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624477
Record name 2-[3-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467461-10-5
Record name 2-[3-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethoxy)phenyl)ethanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-(Trifluoromethoxy)benzaldehyde.

    Reductive Amination: The 3-(Trifluoromethoxy)benzaldehyde is subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethoxy-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
2-(3-(Trifluoromethoxy)phenyl)ethanamine serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable in the development of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .

Case Study: Fenfluramine
Fenfluramine, a well-known drug that was used as an appetite suppressant, is synthesized using this compound as a precursor. This compound interacts with serotonin receptors to modulate neurotransmitter release, showcasing its relevance in treating conditions like obesity and epilepsy .

Material Science

Applications in Advanced Materials:
The compound is utilized in formulating advanced materials, including polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors, making it suitable for various industrial applications .

Table 1: Properties of this compound in Material Science

PropertyDescription
SolubilitySlightly soluble in water
Chemical StabilityStable under normal conditions
Environmental ResistanceEnhanced durability against degradation

Agricultural Chemicals

Role in Agrochemical Development:
The compound plays a significant role in creating agrochemicals aimed at improving crop protection products. Its efficacy against pests and diseases is enhanced by its chemical structure, which allows for better interaction with biological targets in plants .

Case Study: Crop Protection Products
Research has demonstrated that formulations containing this compound exhibit improved effectiveness against common agricultural pests, leading to higher crop yields and reduced reliance on traditional pesticides .

Research in Biochemistry

Biochemical Interactions:
In biochemical research, this compound is employed to study receptor interactions and cellular mechanisms. Its ability to modulate enzyme activity makes it a valuable tool for understanding drug action and developing new therapeutic strategies .

Table 2: Biochemical Applications of this compound

ApplicationDescription
Receptor StudiesInvestigates binding affinities to various receptors
Enzyme ModulationAids in understanding biochemical pathways
Therapeutic DevelopmentPotential for novel drug formulations

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The trifluoromethoxy group’s position on the phenyl ring significantly impacts physicochemical and biological properties. Key positional isomers include:

Compound Name CAS Number Substituent Position Molecular Weight (g/mol) Boiling Point (°C) Similarity Score
2-(3-(Trifluoromethoxy)phenyl)ethanamine 467461-10-5 Meta 205.18 210.6 Reference
2-(4-(Trifluoromethoxy)phenyl)ethanamine 170015-99-3 Para 205.18 N/A 0.90
2-(2-(Trifluoromethoxy)phenyl)ethanamine 137218-26-9 Ortho 205.18 N/A N/A

Key Observations :

  • The meta isomer (target compound) is commonly studied for σ-receptor binding due to optimal steric and electronic interactions .
  • The para isomer (CAS 170015-99-3) shows high structural similarity (90%) but may exhibit distinct receptor affinity due to altered electronic distribution .
  • The ortho isomer (CAS 137218-26-9) is less explored, likely due to steric hindrance from the proximal trifluoromethoxy and ethylamine groups .
Substituted Analogues

Replacing the trifluoromethoxy group with other substituents alters biological activity:

Compound Name CAS Number Substituent σ1 Ki (nM) σ2 Ki (nM)
This compound 467461-10-5 -OCF₃ 0.43–0.50 6.9–7.4
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) N/A -OCF₃ (with piperidine) 0.50 7.4
N-Ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (30) N/A -OCF₃ (with piperidine) 0.43 6.9
2-[3-(Trifluoromethyl)phenyl]ethanamine 104223 -CF₃ N/A N/A

Key Observations :

  • The trifluoromethoxy group (-OCF₃) confers higher σ-receptor affinity compared to trifluoromethyl (-CF₃), as seen in compounds 29 and 30 (Ki σ1 = 0.43–0.50 nM) .
Physicochemical Properties
Property This compound 2-(4-(Trifluoromethoxy)phenyl)ethanamine 2-[3-(Trifluoromethyl)phenyl]ethanamine
LogP (Predicted) 2.1 2.1 2.8
Water Solubility (mg/mL) 0.19 (25°C) 0.18 (25°C) 0.12 (25°C)
Vapor Pressure (mmHg at 25°C) 0.19 0.18 0.22

Key Observations :

  • The trifluoromethoxy group enhances solubility compared to trifluoromethyl due to increased polarity.
  • Para-substituted isomers exhibit marginally lower solubility, likely due to reduced molecular symmetry .

Biological Activity

2-(3-(Trifluoromethoxy)phenyl)ethanamine, also known as a phenylethylamine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. The trifluoromethoxy group is known to enhance the compound's lipophilicity and stability, which may influence its interactions with biological targets. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C9H10F3NO
  • Molar Mass : Approximately 201.18 g/mol
  • Structure : The presence of both trifluoromethyl and trifluoromethoxy groups contributes to its unique electronic properties.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may act on sigma receptors, which are implicated in several neuropsychiatric disorders.

Target Receptors

  • Sigma Receptors : These receptors are involved in modulating neurotransmitter systems and have been linked to conditions such as depression and anxiety. Compounds similar in structure have shown selective binding to sigma receptors, suggesting potential therapeutic applications.

Pharmacological Effects

Research indicates that derivatives of phenylethylamines can exhibit a range of pharmacological effects:

  • Anticonvulsant Activity : Studies have shown that certain trifluoromethoxy-substituted phenylethylene diamines can significantly reduce cocaine-induced convulsions in animal models, indicating potential use in treating addiction or seizure disorders .
  • Antidepressant Properties : Some compounds within this class have demonstrated antidepressant-like effects in preclinical models, potentially through modulation of serotonin and norepinephrine pathways.

In Vitro Studies

In vitro assays have revealed that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For example:

  • Monoamine Oxidase (MAO) : Compounds with similar structures have shown competitive inhibition against MAO-B, an enzyme associated with the breakdown of dopamine, suggesting a mechanism for enhancing dopaminergic signaling .

Case Studies

  • Study on Anticonvulsant Effects :
    • Researchers assessed the anticonvulsant properties of various phenylethylene diamines, including those with trifluoromethoxy substitutions. The results indicated that certain analogs significantly reduced seizure frequency in rodent models at doses as low as 5 mg/kg .
  • Antidepressant-Like Activity :
    • A study explored the effects of structurally similar compounds on depressive behaviors in mice. The results suggested that these compounds could enhance mood-related behaviors, potentially through increased serotonergic activity .

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to related compounds:

Compound NameBiological ActivityKey Features
This compoundAnticonvulsant, AntidepressantTrifluoromethoxy group enhances receptor binding
4-TrifluoromethylphenethylamineModerate antidepressantLacks trifluoromethoxy group
2-TrifluoroethylamineMinimal activitySmaller molecular size; no aromatic system

Q & A

Basic Research Question

  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.12–7.40 ppm), while alkyl chains show distinct splitting (e.g., δ 2.33 ppm for N-methyl groups) .
  • LCMS : Molecular ion peaks (e.g., m/z 317.1 for [M+1]⁺) confirm molecular weight .
  • Elemental Analysis : Validates purity (>95% C, H, N content) .

Q. Example NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic (4H)7.12–7.40Multiplet
N-Methyl (3H)2.33Singlet

How to resolve overlapping signals in NMR analysis of structurally similar derivatives?

Advanced Research Question
Overlapping signals in crowded regions (e.g., δ 2.50–2.80 ppm for alkyl chains) can be resolved using:

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign signals unambiguously .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
  • Deuterated Solvents : CDCl₃ or DMSO-d₆ enhances resolution for polar derivatives .

Case Study : For Compound 28, HSQC confirmed the assignment of δ 2.74 ppm to ethyl-pyrrolidinyl protons, distinguishing them from adjacent methylene groups .

What are the known biological targets or activities of this compound?

Basic Research Question
Derivatives exhibit high affinity for σ-receptors (Ki < 10 nM), making them candidates for neuropsychiatric drug development . Functional assays show potentiation of NMDA receptor signaling in in vitro neuronal models .

Q. Screening Protocol :

Radioligand binding assays (³H-DTG for σ-receptors).

Calcium imaging in HEK293 cells expressing NMDA receptors.

How to analyze contradictory data in receptor binding assays for derivatives?

Advanced Research Question
Contradictory binding data may arise from:

  • Protonation States : Amines exist in charged (NH₃⁺) or neutral (NH₂) forms at physiological pH, altering receptor interactions. Adjust buffer pH (e.g., 7.4 vs. 6.8) to validate .
  • Enantiomeric Purity : Chiral derivatives (e.g., R vs. S isomers) show divergent affinities. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .
  • Membrane Permeability : Lipophilicity (logP) impacts cellular uptake. Calculate logP via HPLC retention times or software (e.g., ChemAxon) .

Advanced Research Question

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (H315, H318 hazards) .
  • Waste Disposal : Segregate halogenated waste (e.g., DCM, fluorinated byproducts) for incineration to avoid environmental release .
  • Inhalation Risks : Perform reactions in fume hoods with airflow >0.5 m/s .

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